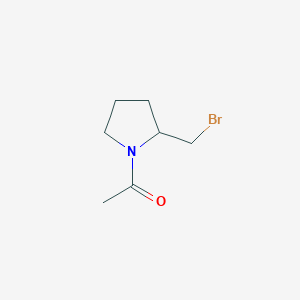

1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone

Description

Contextualization within Advanced Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of a halogen atom into a heterocyclic scaffold can significantly alter the molecule's physical, chemical, and biological properties. In the case of 1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone, the bromine atom serves as a reactive handle, facilitating a variety of nucleophilic substitution reactions. This reactivity is central to its utility as a building block.

The pyrrolidine (B122466) ring itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. enamine.net Its five-membered saturated structure provides a three-dimensional framework that can effectively orient substituents in space to interact with biological targets. nih.gov The combination of the pyrrolidine core with a reactive bromomethyl group places this compound within a class of valuable intermediates for creating diverse chemical libraries for drug screening.

Significance of N-Acetyl-2-(bromomethyl)pyrrolidine Derivatives in Synthetic Organic Chemistry

The N-acetyl group in this compound plays a crucial role in modifying the chemical properties of the pyrrolidine nitrogen. The acetylation of the nitrogen atom influences the molecule's polarity, solubility, and conformational preferences. Furthermore, the amide bond can impact the reactivity of the adjacent bromomethyl group.

N-acetyl-2-substituted pyrrolidines are significant in asymmetric synthesis, where the chiral center at the 2-position is used to induce stereoselectivity in subsequent reactions. hairuichem.com While specific synthetic applications for this compound are not extensively documented in publicly available research, the broader class of N-acyl-2-(halomethyl)pyrrolidines are known intermediates. For instance, related N-protected 2-halomethyl pyrrolidines are utilized in the synthesis of more complex heterocyclic systems and biologically active molecules. chemicalbook.com The synthesis of such compounds often starts from readily available chiral precursors like L-proline or its derivatives, such as L-prolinol. mdpi.com

The general synthetic utility of this class of compounds lies in their ability to act as electrophiles. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 2-position of the pyrrolidine ring. This versatility is a key reason for their importance as building blocks in the construction of complex molecular architectures.

Overview of Academic Research Perspectives and Methodological Approaches

While specific academic research focusing solely on this compound is limited in publicly accessible literature, the broader field of chiral pyrrolidine synthesis is an active area of investigation. Research in this area often focuses on the development of novel, efficient, and stereoselective methods for the synthesis of substituted pyrrolidines. nih.gov

Methodological approaches to synthesize chiral pyrrolidine derivatives are diverse and include:

[3+2] Cycloaddition Reactions: This method involves the reaction of azomethine ylides with electron-deficient alkenes to construct the pyrrolidine ring with control over stereochemistry. enamine.net

Asymmetric Lithiation: The deprotonation of N-Boc-pyrrolidine using a chiral base followed by reaction with an electrophile can produce enantioenriched 2-substituted pyrrolidines. nih.gov

Intramolecular Cyclization: The cyclization of acyclic precursors is a common strategy. For example, the intramolecular N-H insertion from a sulfinimine-derived δ-amino α-diazo β-ketophosphonate has been used to prepare cis-5-substituted pyrrolidine phosphonates. nih.gov

Modification of Chiral Precursors: Starting from readily available chiral pool materials like proline and its derivatives is a widely used approach to access chiral pyrrolidines. mdpi.com

The research interest in these compounds stems from their potential as intermediates in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. enamine.netnih.gov The development of new synthetic routes to access novel substituted pyrrolidines like this compound is crucial for advancing drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(bromomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORRLMAIMETPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of N Acetyl 2 Bromomethyl Pyrrolidine

Nucleophilic Displacement Reactions at the Bromomethyl Center

The carbon-bromine bond at the C2-position side chain is the most labile site for nucleophilic attack. Such reactions are fundamental in synthetic chemistry for introducing diverse functionalities.

Reactivity of the Acetyl Moiety

The N-acetyl group is generally a stable amide functionality. Its primary reactions would involve hydrolysis (acidic or basic) to yield 2-(bromomethyl)pyrrolidine (B1613581) or reduction to an N-ethyl group. While the chemistry of amides is extensively studied, specific research into the reactivity of the acetyl group in this particular molecular context, especially in competition with the highly reactive bromomethyl group, was not found.

Transformations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated heterocycle and generally robust. Potential transformations could include dehydrogenation to the corresponding pyrrole, N-deacetylation, or ring-opening reactions under specific conditions. One study on the related compound N-acetylproline investigated the fragmentation of the pyrrolidine ring, specifically the cleavage of the N1-C2 and N1-C5 bonds, under mass spectrometry conditions. researchgate.net However, this reflects gas-phase ion behavior rather than solution-phase synthetic transformations and does not provide preparative methods or reaction data.

Mechanistic Investigations of Key Reactions

A thorough mechanistic understanding of a compound's reactivity relies on kinetic studies and rate law determination.

Kinetic Studies and Rate Law Determination

No kinetic data or rate law determinations for reactions involving 1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone were found in the surveyed literature. While kinetic studies have been performed on functionally related molecules, such as the SN2 reactions of chloroacetanilide herbicides, researchgate.net this information cannot be directly extrapolated to provide precise kinetic parameters for the title compound. General analytical methods for conducting kinetic studies of biological and chemical interactions are well-documented but have not been specifically applied to this compound in the available literature. nih.gov

Transition State Analysis and Reaction Energetics

A thorough investigation into the chemical reactivity of N-Acetyl-2-(bromomethyl)pyrrolidine would necessitate a detailed analysis of the transition states and reaction energetics for its characteristic reactions, primarily nucleophilic substitutions at the bromomethyl group. Such reactions are anticipated to proceed via an SN2 mechanism, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com

Computational chemistry, particularly density functional theory (DFT), offers a powerful tool for modeling the transition state and calculating the associated energy barriers. For instance, studies on the decomposition of other pyrrolidine derivatives have successfully employed DFT calculations to determine activation energies and characterize transition state structures. researchgate.net A similar approach for N-Acetyl-2-(bromomethyl)pyrrolidine would provide invaluable insights into its reactivity profile.

To illustrate the type of data that would be generated from such a study, a hypothetical data table for the reaction with a generic nucleophile (Nu⁻) is presented below.

Table 1: Hypothetical Reaction Energetics for the SN2 Reaction of N-Acetyl-2-(bromomethyl)pyrrolidine with a Nucleophile

| Parameter | Gas Phase (kcal/mol) | Aqueous Solvation (kcal/mol) |

| ΔG‡ (Activation Energy) | 22.5 | 18.2 |

| ΔG° (Reaction Free Energy) | -15.8 | -20.1 |

| Transition State C-Br Bond Length (Å) | 2.58 | 2.65 |

| Transition State C-Nu Bond Length (Å) | 2.45 | 2.38 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in a transition state analysis.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.com In the context of N-Acetyl-2-(bromomethyl)pyrrolidine, isotopic labeling could be employed to confirm the proposed reaction pathways, such as the SN2 mechanism, or to investigate potential side reactions like elimination or ring-opening.

For example, synthesizing the substrate with a carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) label at the bromomethyl carbon would allow for the unambiguous tracking of this carbon atom in the final product. Analysis of the product by mass spectrometry or NMR spectroscopy would confirm whether the nucleophile has indeed substituted the bromine at that specific carbon.

Similarly, deuterium (B1214612) (²H) labeling of the pyrrolidine ring could help to probe for unforeseen rearrangement or ring-opening reactions. The presence and position of the deuterium labels in the products would provide clear evidence for or against such alternative pathways. While the scientific literature contains numerous examples of using isotopic labeling for mechanistic studies, including the incorporation of ¹⁵N into pyridine (B92270) rings, specific studies on N-Acetyl-2-(bromomethyl)pyrrolidine are not currently documented. wikipedia.orgnih.gov

The design of an isotopic labeling experiment would involve the synthesis of the labeled substrate, followed by the reaction under investigation and subsequent analysis of the products to determine the location of the isotopic label.

Computational Mechanistic Studies (e.g., DFT-Based Reaction Trajectory Analysis)

Computational chemistry provides a powerful lens through which to view chemical reactions at a molecular level. Density Functional Theory (DFT) has emerged as a particularly robust method for studying reaction mechanisms, allowing for the calculation of reaction pathways, the characterization of transition states, and the determination of reaction energetics. beilstein-journals.org

For N-Acetyl-2-(bromomethyl)pyrrolidine, a DFT-based reaction trajectory analysis would involve mapping the potential energy surface for its reaction with various nucleophiles. This computational approach would allow for the visualization of the entire reaction coordinate, from reactants to products, including the identification of the lowest energy path and the associated transition state. Such studies have been successfully applied to understand the reactivity of other heterocyclic systems, such as the synthesis of substituted pyrrolidine-2,3-diones. beilstein-journals.org

Key parameters that would be obtained from a DFT study include the geometries of the reactants, transition state, and products, as well as their corresponding energies. This information would allow for the calculation of activation barriers and reaction enthalpies, providing a detailed and quantitative understanding of the reaction mechanism. Furthermore, computational analysis can predict the influence of the solvent on the reaction pathway, offering a more complete picture of the chemical transformation.

A hypothetical data table summarizing the results of a DFT study on the reaction of N-Acetyl-2-(bromomethyl)pyrrolidine is presented below to illustrate the depth of information that can be obtained.

Table 2: Hypothetical DFT Calculation Results for the Reaction of N-Acetyl-2-(bromomethyl)pyrrolidine with Azide (B81097) (N₃⁻)

| Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Vibrational Frequencies (cm⁻¹) |

| Reactants | 0.0 | C-Br: 1.98 | N/A |

| Transition State | +20.8 | C-Br: 2.45, C-N₃: 2.30 | Imaginary Frequency: -350 |

| Products | -25.3 | C-N₃: 1.48 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes. An imaginary frequency for the transition state is a key indicator of a true saddle point on the potential energy surface.

Strategic Applications of N Acetyl 2 Bromomethyl Pyrrolidine in Complex Molecule Synthesis

Construction of Advanced Heterocyclic and Polycyclic Architectures

The rigid, chiral scaffold of N-acetyl-2-(bromomethyl)pyrrolidine provides an excellent template for the synthesis of intricate heterocyclic and polycyclic structures. The presence of the reactive bromomethyl arm allows for a variety of intramolecular cyclization strategies to forge new rings onto the pyrrolidine (B122466) core.

Annulation, or ring-forming, reactions are a cornerstone of complex molecule synthesis. N-Acetyl-2-(bromomethyl)pyrrolidine is an ideal substrate for creating fused ring systems, particularly nitrogen-containing bicyclic alkaloids like indolizidines and pyrrolizidines. The strategy typically involves an intramolecular nucleophilic attack on the electrophilic bromomethyl group.

The reaction commences with the spiroannulation of a heteroaryl ketone and an alkyl bromide, with the resulting spirocyclic intermediate undergoing aromatisation-driven intramolecular acyl transfer. nih.gov This process highlights a mechanism where an alkyl bromide can participate in the formation of a new fused ring. A powerful example of this strategy involves the radical cyclization of related pyrrolidine derivatives. For instance, α-acylamino radicals generated from 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines can undergo cyclization to yield complex bicyclic systems. rsc.org This demonstrates that with appropriate functionalization, the pyrrolidine scaffold can be elaborated into fused polycyclic structures. By tethering a suitable nucleophile to the pyrrolidine ring, the bromomethyl group can be targeted to close a second ring, a process whose stereochemical outcome is dictated by the inherent chirality of the starting material.

Table 1: Representative Fused Heterocyclic Systems Accessible from Pyrrolidine Scaffolds

| Fused System | Core Structure | Potential Synthetic Approach |

|---|---|---|

| Indolizidine | 5/6-membered fused rings | Intramolecular N-alkylation |

| Pyrrolizidine | 5/5-membered fused rings | Intramolecular C-alkylation of an enolate |

Beyond simple fused systems, N-acetyl-2-(bromomethyl)pyrrolidine is a precursor for more complex bridged bicyclic structures, which are common motifs in natural products. These structures, featuring bridgehead nitrogen atoms, are of significant interest in medicinal chemistry. nih.gov

A key strategy for accessing these frameworks is through intramolecular radical translocation and cyclization reactions. A study utilizing 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines demonstrated a novel synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems. rsc.org In this process, a radical generated on the N-benzoyl group is translocated to the pyrrolidine ring, which then cyclizes onto a pendant alkene. rsc.org The regiochemistry of the cyclization (5-exo vs. 6-endo) can be controlled by substituents on the reacting groups. rsc.org This work establishes that N-acyl-2-substituted pyrrolidines are excellent precursors for constructing complex bridged systems, where the stereochemistry of the final product is directly influenced by the chiral center of the starting pyrrolidine. rsc.org

Development of Functionalized Organic Building Blocks

The true power of N-acetyl-2-(bromomethyl)pyrrolidine lies in its application as a foundational scaffold. Its reactive handle allows for its transformation into a vast array of more elaborate building blocks, which find use in asymmetric catalysis and high-throughput screening.

The chiral pyrrolidine motif is a "privileged scaffold" in asymmetric catalysis, forming the backbone of numerous highly effective organocatalysts and ligands for metal-catalyzed reactions. rsc.org N-Acetyl-2-(bromomethyl)pyrrolidine serves as an excellent starting material for synthesizing these crucial tools. The bromomethyl group can be readily displaced by a wide range of nucleophiles to append desired functionalities.

For example, reaction with diphenylphosphine (B32561) can yield a chiral phosphine (B1218219) ligand suitable for transition metal catalysis. Alternatively, displacement with an amine or a thiol can lead to chiral diamine or aminothiol (B82208) ligands. In the realm of organocatalysis, chiral cis-2,5-disubstituted pyrrolidines have been synthesized and shown to be highly effective in enantioselective Michael additions. rsc.org The importance of the chiral pyrrolidine moiety is also highlighted in its use for creating potent and selective kinase inhibitors, where a (2R)-2-methylpyrrolidin-1-yl group provided a significant increase in potency, underscoring the value of such chiral building blocks in drug design. acs.org

Table 2: Potential Chiral Ligands and Catalysts from N-Acetyl-2-(bromomethyl)pyrrolidine

| Precursor | Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| N-Acetyl-2-(bromomethyl)pyrrolidine | KPPh₂ | -CH₂PPh₂ | Chiral phosphine ligand |

| N-Acetyl-2-(bromomethyl)pyrrolidine | Prolinol | -CH₂-N-Prolinol | Chiral diamine catalyst |

| N-Acetyl-2-(bromomethyl)pyrrolidine | Cysteine methyl ester | -CH₂-S-Cys(Me) | Chiral amino-thiol ligand |

Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis and screening of thousands to millions of compounds. nih.gov N-Acetyl-2-(bromomethyl)pyrrolidine is an ideal scaffold for such endeavors due to its chiral core and reactive handle, which allows for the systematic introduction of diversity.

In a typical approach, the scaffold can be anchored to a solid support, followed by reaction with a diverse set of building blocks. A well-documented application of a related strategy involved the creation of a combinatorial library of highly functionalized pyrrolidines on a beaded polymeric support. nih.gov By employing a "split-and-pool" synthesis method, a vast number of distinct compounds can be generated, each on its own bead. nih.gov The reactive bromomethyl group of N-acetyl-2-(bromomethyl)pyrrolidine is perfectly suited for this, allowing for alkylation of a wide range of nucleophiles (e.g., phenols, amines, thiols) to generate large libraries of ethers, amines, and thioethers. These libraries can then be screened for biological activity, with active compounds being easily identified. nih.gov This approach streamlines the discovery of novel bioactive molecules. researchgate.net

Role in the Total Synthesis of Natural Products and Bioactive Analogues

The ultimate demonstration of a building block's value is its successful incorporation into the total synthesis of complex natural products. rsc.orgacs.org While specific, completed total syntheses prominently featuring N-acetyl-2-(bromomethyl)pyrrolidine are not extensively detailed in primary literature, its potential is clear from syntheses of related structures. Many biologically active compounds, particularly alkaloids, contain substituted pyrrolidine rings. nih.gov

A key challenge in natural product synthesis is the stereocontrolled installation of chiral centers. nih.gov N-Acetyl-2-(bromomethyl)pyrrolidine, derived from the chiral pool, provides a solution by offering the pyrrolidine ring with a pre-defined stereocenter. Synthetic strategies can be designed where this building block is coupled with other fragments of the target molecule. For example, methods for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines have been developed, which can then be elaborated into indolizidine-containing natural products like tylohirsuticine. nih.gov The role of N-acetyl-2-(bromomethyl)pyrrolidine in such a synthesis would be to act as the electrophilic partner in a key fragment coupling step, bringing the crucial chiral pyrrolidine motif into the growing molecular structure. Its N-acetyl group provides protection and stereoelectronic influence during the synthesis, and can be removed or modified in later steps as required.

Stereocontrolled Incorporation of the Pyrrolidine Unit

The presence of a chiral center at the 2-position of the pyrrolidine ring in N-acetyl-2-(bromomethyl)pyrrolidine makes it an excellent electrophile for diastereoselective reactions. When reacted with various nucleophiles, the stereochemistry of the starting material can effectively direct the formation of a new stereocenter, leading to products with a high degree of diastereomeric excess.

Research in the field of asymmetric synthesis has demonstrated the utility of chiral 2-substituted pyrrolidines in achieving high levels of stereocontrol. While specific studies detailing the diastereoselective reactions of N-acetyl-2-(bromomethyl)pyrrolidine are not extensively documented in readily available literature, the principles of stereocontrolled alkylation using similar chiral electrophiles are well-established. For instance, the alkylation of enolates with chiral α-halo esters or amides often proceeds with high diastereoselectivity, governed by the principles of steric hindrance and the formation of chelated transition states.

In a hypothetical reaction, the nucleophilic attack of an enolate on (S)-N-acetyl-2-(bromomethyl)pyrrolidine would be expected to proceed via a transition state that minimizes steric interactions between the incoming nucleophile and the acetyl group on the pyrrolidine nitrogen. This would preferentially lead to the formation of one diastereomer over the other. The acetyl group, being a relatively bulky substituent, plays a crucial role in shielding one face of the electrophilic carbon, thereby directing the approach of the nucleophile.

A representative, albeit generalized, reaction scheme is presented below, illustrating the potential for stereocontrolled alkylation:

| Reactant 1 | Reactant 2 | Product | Expected Diastereomeric Ratio (d.r.) |

| (S)-N-Acetyl-2-(bromomethyl)pyrrolidine | Propan-2-one Enolate | 1-(2-(2-oxopropyl)methyl-pyrrolidin-1-yl)ethanone | High (predicted) |

| (S)-N-Acetyl-2-(bromomethyl)pyrrolidine | Cyclohexanone Enolate | 1-(2-((2-oxocyclohexyl)methyl)pyrrolidin-1-yl)ethanone | High (predicted) |

The data in this table is illustrative and based on established principles of asymmetric synthesis, as direct experimental data for these specific reactions was not found in the surveyed literature.

Efficient Access to Enantiomerically Pure Target Structures

The use of enantiomerically pure N-acetyl-2-(bromomethyl)pyrrolidine, derived from natural sources such as L-proline, provides a direct and efficient route to enantiomerically enriched or pure target molecules. By starting with a compound of known absolute configuration, chemists can construct complex molecules with a defined stereochemistry, which is often a critical requirement for biological activity.

The synthesis of various biologically active compounds containing the pyrrolidine moiety relies on the introduction of this ring system at a key stage of the synthetic sequence. For example, the pyrrolidine core is central to the structure of many antiviral and neuroprotective agents. While direct examples of the use of N-acetyl-2-(bromomethyl)pyrrolidine in the synthesis of specific drugs were not identified in the searched literature, its potential as a key building block is evident.

The general strategy involves the coupling of the chiral bromomethylpyrrolidine derivative with a suitable nucleophilic partner, which constitutes a significant portion of the final target molecule. The resulting product, now containing the stereochemically defined pyrrolidine unit, can then be further elaborated to complete the synthesis.

Below is a table of complex molecules containing a substituted pyrrolidine ring, illustrating the types of structures that could potentially be synthesized using N-acetyl-2-(bromomethyl)pyrrolidine as a key chiral precursor.

| Target Molecule Class | Key Synthetic Disconnection | Potential Precursors |

| Pyrrolidine-based Alkaloids | C-N bond formation | (S)-N-Acetyl-2-(bromomethyl)pyrrolidine, Aryl or alkyl nucleophile |

| Antiviral Agents | C-C or C-N bond formation | (S)-N-Acetyl-2-(bromomethyl)pyrrolidine, Heterocyclic nucleophile |

| Neuroprotective Agents | C-C bond formation | (S)-N-Acetyl-2-(bromomethyl)pyrrolidine, Phenolic or enolate nucleophile |

This table presents potential synthetic strategies, as direct applications of N-acetyl-2-(bromomethyl)pyrrolidine in the synthesis of these specific classes of compounds were not explicitly found in the reviewed sources.

Advanced Spectroscopic and Spectrometric Characterization of N Acetyl 2 Bromomethyl Pyrrolidine Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity and chemical environment of each atom.

Due to restricted rotation around the amide C-N bond, it is common for N-acetylpyrrolidine derivatives to exist as a mixture of two rotamers (E and Z isomers) in solution at room temperature. cdnsciencepub.com This phenomenon often results in the doubling of signals in both ¹H and ¹³C NMR spectra, with the ratio of the two forms being temperature-dependent. cdnsciencepub.com

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons of the pyrrolidine (B122466) ring, the bromomethyl group, and the acetyl group. The protons on the carbon adjacent to the nitrogen and the carbonyl group are expected to be the most deshielded. The chemical shift of the N-acetyl group protons typically appears around 2.0-2.2 ppm. nih.govnih.gov The protons of the CH₂Br group are anticipated to resonate in the range of 3.4-3.7 ppm. The pyrrolidine ring protons would appear as complex multiplets, further complicated by the presence of rotamers.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 168-172 ppm. libretexts.org The carbon of the bromomethyl group (CH₂Br) typically resonates around 30-35 ppm. acs.orgdocbrown.info The carbons of the pyrrolidine ring will show distinct signals, with their exact chemical shifts influenced by the substituent and the rotational isomerism.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks within the pyrrolidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CH₃ (Acetyl) | ~2.1 | ~22 | Singlet; may show two distinct signals for rotamers. nih.govresearchgate.net |

| C=O (Amide) | - | ~170 | Carbonyl carbon, no attached protons. libretexts.org |

| CH (Pyrrolidine, C2) | ~4.0 - 4.5 | ~55 - 60 | Methine proton adjacent to nitrogen and CH₂Br. |

| CH₂ (Pyrrolidine, C3) | ~1.8 - 2.2 | ~20 - 25 | Methylene protons. |

| CH₂ (Pyrrolidine, C4) | ~1.8 - 2.2 | ~25 - 30 | Methylene protons. |

| CH₂ (Pyrrolidine, C5) | ~3.4 - 3.8 | ~45 - 50 | Methylene protons adjacent to nitrogen. |

| CH₂Br (Bromomethyl) | ~3.5 - 3.7 | ~33 | Protons on the carbon bearing the bromine atom. acs.orgdocbrown.info |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and experimental conditions. The presence of rotamers may lead to a doubling of observed peaks.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the tertiary amide.

The C=O stretching vibration in tertiary amides typically appears in the region of 1630-1680 cm⁻¹. spcmc.ac.in This absorption is one of the most characteristic and intense peaks in the IR spectrum. ucla.edu Other significant absorptions would include the C-H stretching vibrations of the alkyl groups (pyrrolidine ring, acetyl methyl, and bromomethyl) just below 3000 cm⁻¹, and the C-N stretching vibration, which is often observed in the 1250-1020 cm⁻¹ range for aliphatic amines. spcmc.ac.in The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (Alkyl) | 2850 - 2960 | Medium-Strong | Stretching |

| C=O (Amide) | 1630 - 1680 | Strong | Stretching spcmc.ac.innih.gov |

| C-N | 1250 - 1020 | Medium-Weak | Stretching spcmc.ac.in |

| C-Br | 600 - 500 | Medium-Strong | Stretching |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound with high accuracy. For this compound (C₇H₁₂BrNO), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster for the molecular ion.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern provides valuable structural information. For N-acylpyrrolidines, fragmentation is often directed by the amide group. acs.org Common fragmentation pathways are expected to include alpha-cleavage, where the bonds adjacent to the carbonyl group or the pyrrolidine nitrogen are broken. youtube.com This could lead to the loss of an acetyl radical (•CH₃CO) or fragments arising from the cleavage of the pyrrolidine ring. Loss of the bromine atom (•Br) or a bromomethyl radical (•CH₂Br) are also highly probable fragmentation pathways.

Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment Formula | Predicted m/z (for ⁷⁹Br) | Description |

| [C₇H₁₂BrNO]⁺• | 205.0157 | Molecular Ion (M⁺•) |

| [C₇H₁₂NO]⁺ | 126.0919 | Loss of •Br |

| [C₅H₉NBr]⁺• | 162.9945 | Loss of ketene (B1206846) (CH₂=C=O) from M⁺• |

| [C₆H₁₂N]⁺ | 98.0970 | Loss of •CH₂Br from [C₇H₁₂NO]⁺ followed by rearrangement |

| [C₂H₃O]⁺ | 43.0184 | Acetyl cation (CH₃CO⁺) |

Note: The m/z values are calculated for the most abundant isotopes. The presence of bromine will lead to a corresponding M+2 peak for all bromine-containing fragments.

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. semanticscholar.orgpsu.edu

This data would reveal the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the relative stereochemistry at the C2 position. It would also definitively establish the geometry around the amide bond. While no published crystal structure for this specific compound is available, expected bond lengths and angles can be predicted based on average values from large crystallographic databases for similar fragments. rsc.org

Predicted Solid-State Structural Parameters for this compound

| Bond/Angle | Predicted Value | Basis for Prediction |

| C=O Bond Length | ~1.23 Å | Average for tertiary amides. psu.edu |

| C-N (Amide) | ~1.35 Å | Partial double bond character in amides. psu.edu |

| C-Br Bond Length | ~1.94 Å | Average for alkyl bromides. rsc.org |

| C-N-C Angle | ~118° | Angle within the pyrrolidine ring involving nitrogen. |

| O=C-N Angle | ~122° | Angle of the amide group. |

Note: These are generalized values and the actual parameters would be determined by the specific crystal packing forces and intramolecular interactions.

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating potential isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound. slideshare.netbrewerscience.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. Detection could be achieved using a UV detector, as the amide carbonyl group provides a chromophore.

Gas Chromatography (GC): As a moderately volatile compound, this compound can also be analyzed by GC. A capillary column with a mid-polarity stationary phase would be appropriate. Given the presence of a halogen, a selective detector such as an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) could provide high sensitivity and selectivity. nih.gov Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) would offer both separation and structural identification of the main component and any impurities. restek.com

Hypothetical Chromatographic Conditions for Analysis

| Technique | Column | Mobile/Carrier Phase | Detector | Purpose |

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm) | Acetonitrile/Water gradient | UV (210 nm) | Purity assessment, quantification. brewerscience.com |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | MS or ECD | Purity, impurity identification, isomer separation. restek.comchromatographyonline.com |

Information Not Available

Following a comprehensive search of public scientific literature and chemical databases, it has been determined that dedicated theoretical and computational chemistry studies specifically for the compound This compound (also known as N-Acetyl-2-(bromomethyl)pyrrolidine) are not available.

The creation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is contingent upon the existence of published research in this specific area. The search for information related to Density Functional Theory (DFT) analyses, molecular dynamics simulations, predicted spectroscopic properties, and in silico reactivity modeling for this exact molecule did not yield any specific results.

While computational studies exist for structurally related compounds, such as N-acetyl pyrrolidine and other derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for the following sections:

Theoretical and Computational Chemistry Studies on N Acetyl 2 Bromomethyl Pyrrolidine

In Silico Modeling of Chemical Interactions and Reactivity Profiles

Without source material from dedicated research, any attempt to provide content for these sections would be speculative and would not meet the required standards of scientific authority and accuracy.

Future Research Directions and Synthetic Innovations for N Acetyl 2 Bromomethyl Pyrrolidine

Sustainable and Green Synthesis Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on the synthesis of N-Acetyl-2-(bromomethyl)pyrrolidine will likely focus on greener alternatives to traditional multi-step procedures which often involve hazardous reagents and generate significant waste.

Biocatalysis: Nature's catalysts, enzymes, offer a powerful avenue for the green synthesis of chiral pyrrolidines. acs.orgnih.govcaltech.edu Engineered enzymes, such as cytochrome P411 variants, have demonstrated the ability to perform intramolecular C(sp³)–H amination from simple azide (B81097) precursors to construct chiral pyrrolidines with good to excellent enantioselectivity. acs.orgnih.govcaltech.edu Future work could adapt these biocatalytic platforms for the synthesis of N-acetylated pyrrolidine (B122466) precursors, which could then be converted to the target bromomethyl derivative. This enzymatic approach operates under mild conditions and can lead to high stereoselectivity, reducing the need for chiral separations. acs.orgnih.govcaltech.edu

Photochemical Methods: The use of light to drive chemical reactions, known as photocatalysis, is another promising green strategy. nih.gov Photoenzymatic processes, which combine the selectivity of enzymes with the power of photochemistry, have been used to synthesize chiral N-Boc-3-hydroxypyrrolidine. nih.gov This methodology could be extended to produce precursors for N-Acetyl-2-(bromomethyl)pyrrolidine. Photoredox catalysis, in particular, has emerged as a powerful tool for forming C-C bonds under mild conditions, offering a potential route for the late-stage functionalization of the pyrrolidine ring. charnwooddiscovery.com

Alternative Solvents and Reaction Conditions: A significant aspect of green chemistry involves minimizing the use of hazardous solvents. Research into the use of greener solvents, such as N-octyl pyrrolidone (NOP), for reactions involving pyrrolidine derivatives is an active area. rsc.org NOP has shown promise as a replacement for N,N-dimethylformamide (DMF) in solid-phase peptide synthesis and can be recovered and recycled, significantly reducing the process mass intensity (PMI). rsc.org Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to cleaner products and reduced solvent usage.

Catalytic Methodologies for Bromomethylpyrrolidine Derivatization

The bromomethyl group in N-Acetyl-2-(bromomethyl)pyrrolidine is a prime site for derivatization, most commonly through nucleophilic substitution reactions (S\textsubscript{N}2). masterorganicchemistry.com Future research will likely focus on expanding the scope of these reactions through the development of novel catalytic systems.

Photoredox/Nickel Dual Catalysis: A significant advancement in C-C bond formation is the use of photoredox/nickel dual catalysis. This methodology allows for the coupling of alkyl radicals, generated under mild conditions, with various partners. acs.org This approach could be applied to N-Acetyl-2-(bromomethyl)pyrrolidine to introduce a wide range of alkyl and aryl groups at the C2-methyl position, a transformation that is challenging with traditional methods.

Catalytic Nucleophilic Substitution: While the bromomethyl group is inherently reactive towards nucleophiles, the use of catalysts can enhance reaction rates, improve selectivity, and broaden the range of suitable nucleophiles. For instance, copper-catalyzed transamidation has been shown to be effective for the selective utilization of N-acetyl groups in chitin (B13524) to react with various amines. frontiersin.org Similar catalytic strategies could be explored for the selective reaction of amines, thiols, and other nucleophiles with N-Acetyl-2-(bromomethyl)pyrrolidine. nih.gov This would enable the efficient synthesis of a diverse library of pyrrolidine derivatives with potential biological activity.

| Catalyst System | Reactant | Product Type | Potential Advantages |

| Photoredox/Nickel Dual Catalysis | Aryl/Alkyl Halides | C2-functionalized pyrrolidines | Mild reaction conditions, broad substrate scope |

| Copper Catalysis | Amines, Thiols | C2-amino/thio-methyl pyrrolidines | Enhanced reactivity, chemoselectivity |

| Chiral Lewis Acids | Silyl Enol Ethers | C2-alkylated pyrrolidines | Asymmetric C-C bond formation |

Exploration of Novel Reactivity and Rearrangement Pathways

Beyond simple substitution reactions, the unique structure of N-Acetyl-2-(bromomethyl)pyrrolidine offers opportunities for exploring more complex and novel reactivity patterns, including skeletal rearrangements.

Carbocation-Mediated Rearrangements: The generation of a carbocation at the C2-methylene position, for example through the loss of the bromide ion facilitated by a Lewis acid, could initiate a cascade of rearrangements. One such possibility is a Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl or aryl group to a neighboring carbocation. While not specifically documented for this compound, such rearrangements are well-known in other systems and could potentially lead to ring expansion or contraction, providing access to novel heterocyclic scaffolds.

Radical-Mediated Transformations: The generation of a radical at the C2-methylene position via photoredox catalysis could open up a host of new reaction pathways. nih.gov These could include radical cyclizations onto the N-acetyl group or other tethered functionalities, as well as intermolecular radical addition reactions.

Allylic Rearrangements: In related N-acyl-dihydroquinolines, bromination has been shown to proceed with an allylic rearrangement. nih.gov While N-Acetyl-2-(bromomethyl)pyrrolidine is saturated, the potential for creating unsaturation through elimination reactions could unveil similar rearrangement pathways, further expanding its synthetic utility.

Development of High-Throughput Synthetic Strategies

The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput and automated synthesis platforms. Applying these technologies to the synthesis and derivatization of N-Acetyl-2-(bromomethyl)pyrrolidine is a key future direction.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. durham.ac.ukuc.ptnih.govkit.edufrontiersin.org The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully demonstrated in flow reactors. durham.ac.ukuc.ptresearchgate.net A flow-based approach to the synthesis of N-Acetyl-2-(bromomethyl)pyrrolidine and its subsequent derivatization would allow for the rapid and efficient production of a library of analogues. In-line purification and analysis techniques can be integrated into the flow system, further streamlining the process. durham.ac.uk

Automated Parallel Synthesis: Automated platforms are now capable of performing thousands of reactions in parallel, enabling the rapid exploration of chemical space. nih.govspirochem.comuniroma1.itchemspeed.com These systems can be used to screen a wide range of catalysts, reaction conditions, and nucleophiles for the derivatization of N-Acetyl-2-(bromomethyl)pyrrolidine. This high-throughput experimentation can accelerate the discovery of new reactions and the optimization of existing ones. chemspeed.comjst.go.jp The data generated from these experiments can also be used to train machine learning models to predict reaction outcomes, further speeding up the discovery process. nih.gov

| Technology | Application to N-Acetyl-2-(bromomethyl)pyrrolidine | Key Benefits |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization. | Enhanced safety, scalability, and integration of purification. uc.ptnih.gov |

| Automated Parallel Synthesis | Rapid screening of reaction conditions and nucleophiles for derivatization. | High-throughput library generation, accelerated optimization. spirochem.comchemspeed.com |

| Robotic Platforms with AI/ML | Autonomous reaction discovery and optimization. | Reduced manual effort, data-driven discovery of novel reactivity. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-(2-Bromomethyl-pyrrolidin-1-yl)-ethanone?

The synthesis typically involves a multi-step process starting from pyrrolidine derivatives. Key steps include:

- Bromination : Introducing the bromomethyl group via radical bromination or nucleophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .

- Acetylation : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ethanone moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Optimization of solvent polarity (e.g., dichloromethane for bromination) and catalyst loading (5–10 mol%) is critical for yield improvement .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- ¹H/¹³C NMR : Focus on the bromomethyl group’s chemical shift (δ 3.4–3.8 ppm for CH₂Br in CDCl₃) and the acetyl carbonyl signal (δ 205–210 ppm in ¹³C NMR). Compare with NIST reference data for pyrrolidine derivatives to confirm assignments .

- IR Spectroscopy : Identify the C=O stretch (~1700 cm⁻¹) and C-Br vibration (~560 cm⁻¹). Use attenuated total reflectance (ATR) mode for solid samples to minimize solvent interference .

- Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Over-bromination : Use stoichiometric control of brominating agents and low temperatures (0–5°C) to prevent di-substitution .

- Acetyl Group Hydrolysis : Avoid aqueous workup at acidic pH; employ anhydrous conditions during acetylation .

- Byproduct Formation : Monitor reaction progress via thin-layer chromatography (TLC) and employ scavengers like molecular sieves for moisture-sensitive steps .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions?

The bromomethyl moiety acts as a potent electrophile, favoring SN2 mechanisms due to steric accessibility. For example:

- Amination : React with primary amines (e.g., benzylamine) in DMF at 80°C to yield 2-aminomethyl derivatives. Steric hindrance from the pyrrolidine ring directs substitution to the bromomethyl site .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ as a catalyst, with arylboronic acids selectively replacing bromine at the methyl position . Computational studies (DFT) can predict transition states to rationalize selectivity trends .

Q. What strategies resolve contradictions in crystallographic data for brominated pyrrolidine derivatives?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Refinement : Apply the SHELXL software for twin refinement if twinning is detected (e.g., BASF parameter > 0.3). Use restraints for disordered bromine atoms .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···O contacts) .

Q. What methodologies are used to study the compound’s potential biological activity?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. For example, compare IC₅₀ values with structurally similar brominated ketones (Table 1) .

- Molecular Docking : Model interactions with protein binding pockets (e.g., CYP450) using AutoDock Vina. Focus on the bromine’s halogen-bonding potential with backbone carbonyls .

- Toxicity Profiling : Assess cytotoxicity in HEK293 cells via MTT assays, noting dose-dependent effects (EC₅₀ > 50 µM suggests low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.